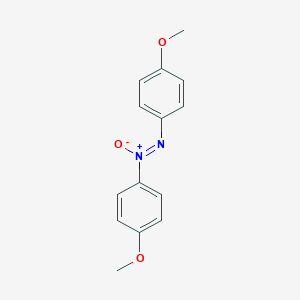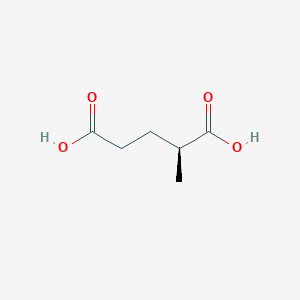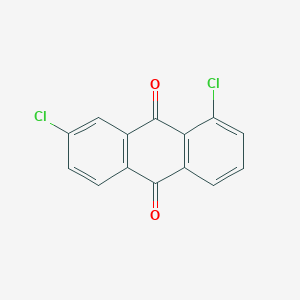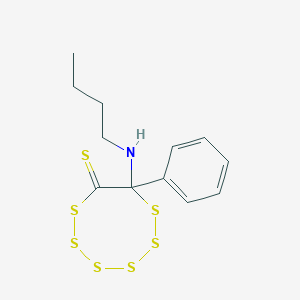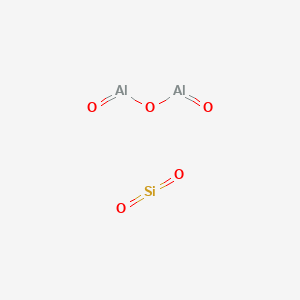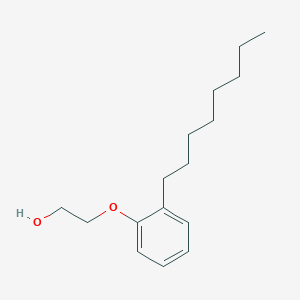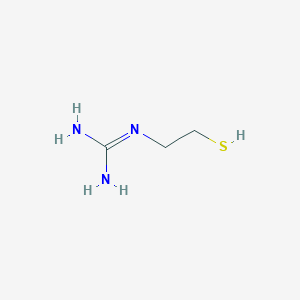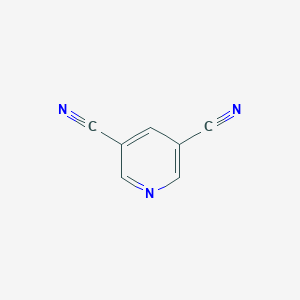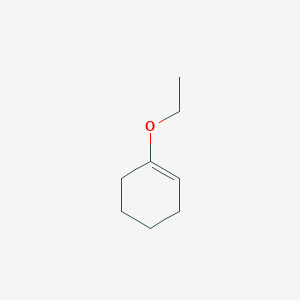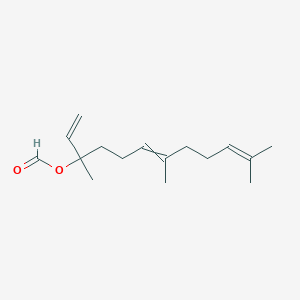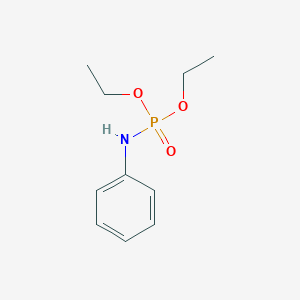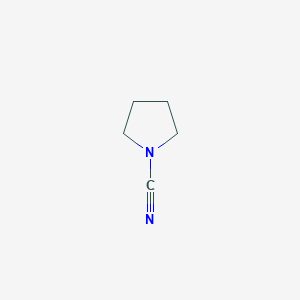![molecular formula C10H8O4 B074968 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione CAS No. 1204-38-2](/img/structure/B74968.png)
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione is a heterocyclic compound with the molecular formula C10H8O4 and a molecular weight of 192.1681 . This compound is characterized by its unique structure, which includes two fused pyran rings with two ketone groups at positions 2 and 5, and methyl groups at positions 4 and 7 . It is also known by other names such as this compound .
Preparation Methods
The synthesis of 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione can be achieved through various methods. . This method typically involves the use of dienones as starting materials, which undergo cyclization to form the desired pyran structure. Reaction conditions may vary, but thermal and microwave conditions have been explored . Additionally, the use of ionic liquids as solvents has been studied to optimize the reaction conditions .
Chemical Reactions Analysis
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols . Major products formed from these reactions depend on the specific conditions and reagents used, but can include substituted pyran derivatives and reduced forms of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Industrially, it is used in the production of various fine chemicals and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione can be compared with other similar compounds such as 3,4-dihydro-2H-pyran and 2H,5H-Pyrano3,2-cbenzopyran-5-one . These compounds share similar structural features, such as the presence of pyran rings, but differ in their substitution patterns and functional groups . The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1204-38-2 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4,7-dimethylpyrano[3,2-c]pyran-2,5-dione |
InChI |
InChI=1S/C10H8O4/c1-5-3-8(11)14-7-4-6(2)13-10(12)9(5)7/h3-4H,1-2H3 |
InChI Key |
CLRUUBUGHDOXCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
Key on ui other cas no. |
1204-38-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


